3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide
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Overview
Description
3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H19N3O5S. It is a complex molecule that features a benzamide core substituted with a diethylamino sulfonyl group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4g/mol |
IUPAC Name |
3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H19N3O5S/c1-3-19(4-2)26(24,25)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21) |
InChI Key |
SFZTWUJHKWAZMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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